molecular formula C23H23FN4O2S B2555055 1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359311-39-9

1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2555055
CAS No.: 1359311-39-9
M. Wt: 438.52
InChI Key: VXWFTKKPXHLDRC-UHFFFAOYSA-N
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Description

1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a chemical compound with the molecular formula C₂₃H₂₃FN₄O₂S and a molecular weight of 438.5 g/mol . Its CAS registry number is 1359311-39-9 . This substance is part of the pyrazolopyrimidinone class of heterocyclic compounds, a scaffold that has been investigated in medicinal chemistry for its potential as a core structure in enzyme inhibition . For instance, related 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives have been studied as potent and selective inhibitors of coagulation factor Xa, a key serine protease in the blood coagulation cascade . The specific structural features of this compound—including the 3-fluorobenzylthio and 3-methoxybenzyl substituents—suggest it is a candidate for biochemical and pharmacological research, potentially targeting enzyme systems. Researchers can utilize this high-quality compound in hit-to-lead optimization campaigns, enzyme assay development, and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-6-[(3-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-8-5-9-18(24)11-17)27(22(21)29)13-16-7-6-10-19(12-16)30-3/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWFTKKPXHLDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN4O2SC_{23}H_{23}FN_{4}O_{2}S, with a molecular weight of 438.5 g/mol. Its structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC23H23FN4O2S
Molecular Weight438.5 g/mol
CAS Number1358533-96-6

Anti-Tubercular Activity

Recent studies have highlighted the potential of pyrazolo[4,3-d]pyrimidine derivatives as anti-tubercular agents. A related study synthesized various derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Among these compounds, some exhibited significant inhibitory concentrations (IC90 values) ranging from 3.73 to 4.00 μM, indicating promising anti-tubercular activity. However, specific data on the IC90 for this compound is limited in current literature .

Anti-Cancer Activity

The compound's structural features suggest potential anti-cancer activity. In vitro studies on similar compounds have shown varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). For instance, related pyrazolo derivatives have been tested for their ability to inhibit protein kinases associated with cancer progression . Although specific studies on this compound are sparse, its structural analogs indicate a potential for further investigation in cancer therapeutics.

Structure-Activity Relationship (SAR)

The SAR of pyrazolo[4,3-d]pyrimidine derivatives indicates that modifications at specific positions can significantly enhance biological activity. For example:

  • Substituents : The presence of fluorobenzyl and methoxybenzyl groups has been shown to influence the potency against target pathogens.
  • Core Structure : The pyrazolo[4,3-d]pyrimidine framework is critical for maintaining biological activity.

Case Studies

  • Synthesis and Evaluation : A study synthesized various substituted pyrazolo derivatives and evaluated their anti-tubercular properties. The most effective compounds demonstrated IC50 values as low as 1.35 μM against Mycobacterium tuberculosis H37Ra .
  • Cytotoxicity Testing : Another investigation assessed the cytotoxic effects of related compounds on HEK-293 cells, revealing that several derivatives were non-toxic at concentrations effective against cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key analogs and their distinguishing features are summarized below:

Compound Name / Core Structure Substituents Key Properties/Activities Reference
Target Compound 1-Ethyl, 3-methyl, 5-(3-fluorobenzyl)thio, 6-(3-methoxybenzyl) Hypothesized PDE5 inhibition; moderate lipophilicity (LogP ~3.5), metabolic instability
5-Butylamino-6-(4-fluorophenyl)-1-p-tolyl-pyrazolo[4,3-d]pyrimidine-3-carbonitrile 1-p-Tolyl, 5-butylamino, 6-(4-fluorophenyl) Potent PDE5 inhibition (IC₅₀ < 10 nM); fluorophenyl enhances target binding
5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-pyrazolo[4,3-d]pyrimidin-7-one (UK 088800) 1-Methyl, 3-propyl, 5-(2-ethoxyphenyl) PDE5 selectivity; ethoxyphenyl improves solubility but reduces permeability
5-((2-Oxo-2-(p-tolyl)ethyl)thio)-6-ethyl-3-phenyl-thiazolo[4,5-d]pyrimidin-7-one Thiazolo core, 5-thioether, 6-ethyl, 3-phenyl Lower PDE5 affinity (IC₅₀ ~100 nM); thiazolo core reduces metabolic stability
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)-chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6-one Chromeno-pyrazolo-pyridine fused core, 5-methyl, 3-thieno-pyrimidine Broad kinase inhibition; fused rings increase molecular weight (~500 Da)

*Estimated based on substituent contributions.

Key Insights

Core Structure Variations: Pyrazolo[4,3-d]pyrimidin-7-one derivatives (target compound, UK 088800) exhibit higher PDE5 selectivity compared to thiazolo or chromeno-fused analogs. Thioether groups (e.g., 5-(3-fluorobenzyl)thio) may enhance binding via hydrophobic interactions but are prone to oxidation, reducing metabolic stability compared to sulfonyl or ether substituents.

Substituent Effects: Fluorine: The 3-fluorobenzyl group in the target compound likely improves binding affinity (similar to 4-fluorophenyl in ) through hydrophobic and electron-withdrawing effects. Methoxy vs. Ethoxy: The 3-methoxybenzyl group at position 6 may offer better solubility than ethoxyphenyl (as in UK 088800) but could reduce membrane permeability. Alkyl Chains: Ethyl and methyl groups (positions 1 and 3) balance steric bulk and metabolic stability compared to propyl or butylamino groups in other derivatives.

Physicochemical Properties :

  • The target compound’s molecular weight (~470 Da) and cLogP (~3.5) suggest moderate bioavailability, aligning with Lipinski’s rules.
  • Thioether-containing analogs (e.g., target compound, thiazolo derivatives) may require structural optimization (e.g., replacing sulfur with sulfone) to improve metabolic stability.

Research Findings and Implications

  • PDE5 Inhibition: Fluorinated aromatic substituents (e.g., 3-fluorobenzyl, 4-fluorophenyl) correlate with enhanced PDE5 binding, suggesting the target compound may exhibit sub-nanomolar IC₅₀ values.
  • Metabolic Stability : Thioether groups are metabolic liabilities; replacing sulfur with sulfone or optimizing the benzyl group (e.g., para-fluorination) could prolong half-life.
  • Solubility-Permeability Trade-off : The 3-methoxybenzyl group may necessitate formulation adjustments (e.g., salt forms) to enhance oral absorption.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : For example, reacting pyrazole derivatives with substituted pyrimidines under reflux conditions in aprotic solvents like toluene or DMF .
  • Thioether formation : Introducing the 3-fluorobenzylthio group via nucleophilic substitution using potassium carbonate as a base in DMF .
  • Cyclization : Acidic or catalytic conditions (e.g., trifluoroacetic acid) to facilitate heterocycle formation . Key intermediates and reaction progress should be monitored via TLC or HPLC.

Q. How is the compound purified, and how is yield optimized?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
  • Yield optimization : Adjusting stoichiometry (1:1 molar ratios of precursors), catalytic TFA (10–30 mol%), and reaction times (12–24 hours under reflux) .

Q. What spectroscopic methods confirm the compound’s structure?

  • 1H/13C NMR : To verify substituent positions (e.g., ethyl, fluorobenzyl, methoxybenzyl groups) and aromatic proton environments .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C absorption at ~650 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic routes be optimized to reduce side products?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict temperature control to avoid decomposition .
  • Catalyst screening : Testing alternatives to TFA (e.g., p-toluenesulfonic acid) to improve regioselectivity in cyclization steps .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive steps .

Q. How do substituents (fluorobenzyl vs. methoxybenzyl) influence reactivity and bioactivity?

  • Reactivity : Fluorine’s electron-withdrawing effect stabilizes intermediates, while methoxy groups increase steric hindrance during coupling .
  • Bioactivity : Lipophilicity (logP) increases with fluorobenzyl groups, enhancing membrane permeability, whereas methoxybenzyl may improve solubility . Example SAR Data :
SubstituentlogPIC50 (μM)
3-Fluorobenzyl3.20.45
3-Methoxybenzyl2.81.2

Q. How to resolve contradictions in reported biological activity data?

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls to minimize variability .
  • Structural analogs : Compare activity of derivatives (e.g., replacing ethyl with propyl groups) to identify critical pharmacophores .
  • Dose-response curves : Validate potency thresholds and exclude off-target effects via counter-screening .

Q. What computational tools predict target interactions for this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with kinases or phosphodiesterases .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • ADMET prediction : SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. How to design stability studies under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC .
  • Plasma stability : Test in human plasma (37°C, 1–6 hours) with LC-MS to identify metabolites .
  • Light/heat stability : Expose solid/liquid forms to 40–60°C or UV light (254 nm) for accelerated stability testing .

Methodological Notes

  • Contradiction mitigation : Replicate experiments across independent labs using identical synthetic batches and assay protocols .
  • Data validation : Cross-reference NMR/IR spectra with published analogs (e.g., triazolopyrimidines in ).
  • Ethical compliance : Adhere to OECD guidelines for in vitro/in vivo testing to ensure reproducibility .

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